2-Fluoropyrimidine

描述

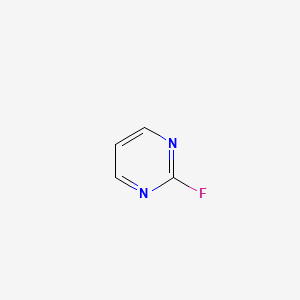

2-Fluoropyrimidine is an organic compound that belongs to the class of fluorinated pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoropyrimidine can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide or N-methyl-2-pyrrolidone. This reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of cesium fluoride as a fluorinating agent and the selection of appropriate solvents are crucial for efficient production.

化学反应分析

Types of Reactions: 2-Fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, phenols, and aromatic amines are commonly used.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed:

Nucleophilic Substitution: The major products are typically substituted pyrimidines, where the fluorine atom is replaced by the nucleophile.

科学研究应用

2-Fluoropyrimidine has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 2-fluoropyrimidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. In the context of anticancer activity, fluorinated pyrimidines inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to imbalances in nucleotide pools and subsequent DNA damage, ultimately resulting in cell death . Additionally, this compound can interfere with RNA-modifying enzymes, further contributing to its cytotoxic effects .

相似化合物的比较

5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.

2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties but different reactivity due to the presence of an additional fluorine atom.

2-Chloro-4-fluoropyrimidine: A compound used as an intermediate in the synthesis of various fluorinated pyrimidines.

Uniqueness of 2-Fluoropyrimidine: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity

生物活性

2-Fluoropyrimidine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Its unique structure, characterized by the presence of a fluorine atom at the second position of the pyrimidine ring, imparts distinctive biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

Antiviral and Antimicrobial Properties

This compound exhibits notable antiviral and antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a common bacterium associated with infections in immunocompromised patients. Research indicates that this compound can interfere with the quorum sensing mechanisms of bacteria, which are crucial for their virulence and biofilm formation .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Pathogen/Target |

|---|---|---|

| Antiviral | Inhibition of viral replication | Various viruses |

| Antimicrobial | Disruption of quorum sensing | Pseudomonas aeruginosa |

| Antitumor | Induction of apoptosis in cancer cells | Various cancer cell lines |

| Antiviral Activity | Inhibition of nucleic acid synthesis | RNA viruses |

Antitumor Activity

In addition to its antimicrobial effects, this compound has been investigated for its antitumor properties. It functions as an antimetabolite by mimicking natural substrates in nucleic acid synthesis, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. This mechanism leads to apoptosis, or programmed cell death, making it a candidate for cancer therapy .

Case Study 1: Fluoropyrimidine Toxicity

A retrospective study involving 668 cancer patients highlighted the toxicity associated with fluoropyrimidine treatments, including this compound. The study identified genetic polymorphisms in the DPYD gene that predisposed patients to severe toxic reactions when treated with fluoropyrimidines. Notably, among those screened, 21.9% experienced severe adverse effects such as diarrhea and neutropenia .

Case Study 2: Efficacy Against Pseudomonas aeruginosa

Another study focused on the efficacy of this compound derivatives against Pseudomonas aeruginosa. The results demonstrated that while 5-fluorouracil (5-FU) significantly inhibited bacterial growth, this compound exhibited less growth inhibition but effectively reduced pyoverdine production—a virulence factor critical for iron acquisition in this pathogen. This suggests that while it may not be as potent as 5-FU in terms of growth inhibition, it retains valuable antivirulence properties .

Research Findings

Recent findings indicate that the biological activity of this compound is influenced by its structural characteristics and metabolic pathways. For instance, studies show that its conversion into active metabolites is essential for its efficacy against certain pathogens. The poor uptake and conversion rates observed in some bacterial strains limit its effectiveness, highlighting the importance of understanding these mechanisms for optimizing therapeutic use .

Table 2: Comparative Efficacy of Fluorinated Pyrimidines

| Compound | Growth Inhibition | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| 5-Fluorouracil (5-FU) | Strong | Moderate | High |

| 5-Fluoro-2-pyrimidine | Moderate | Low | Moderate |

| This compound | Weak | High | Moderate |

常见问题

Q. What are the standard synthetic routes for 2-Fluoropyrimidine derivatives, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound derivatives are typically synthesized via nucleophilic substitution reactions, where fluorine is introduced into the pyrimidine ring under controlled conditions. Key factors include the choice of fluorinating agent (e.g., Selectfluor® or DAST), solvent polarity, and temperature. For example, fluorination at the 2-position often requires anhydrous conditions to minimize hydrolysis byproducts. Reaction optimization via Design of Experiments (DoE) can systematically evaluate variables like stoichiometry and catalyst use to maximize yield and purity . Characterization via NMR and HPLC is critical to confirm structural integrity and quantify impurities .

Q. How do researchers characterize the structural integrity of this compound compounds using spectroscopic and crystallographic methods?

Basic Research Question

Structural validation combines spectroscopic techniques (NMR, IR) with crystallographic analysis. and NMR are essential for confirming substitution patterns, while X-ray crystallography provides atomic-level resolution of the fluoropyrimidine scaffold. For instance, crystallographic studies of 2-aminopyrimidine salts reveal hydrogen-bonding networks that stabilize the fluorinated structure, which can inform solubility and reactivity predictions . Pairing these methods with mass spectrometry ensures accurate molecular weight confirmation and purity assessment .

Q. What strategies are employed to optimize the binding affinity of this compound-based aptamers to therapeutic targets like EphA2?

Advanced Research Question

Aptamers incorporating 2′-fluoropyrimidine (e.g., A40s) are optimized through iterative SELEX (Systematic Evolution of Ligands by Exponential Enrichment) cycles. Computational modeling, such as molecular dynamics (MD) simulations, identifies critical interaction points between the aptamer and target protein (e.g., EphA2 in glioblastoma stem cells). For example, μs-scale MD simulations of A40s revealed conformational stability in solution and key residues (e.g., cysteine 137) involved in cross-linking, enabling rational modifications to enhance binding affinity and nuclease resistance . Experimental validation via surface plasmon resonance (SPR) quantifies improved dissociation constants (e.g., sub-nM ranges) .

Q. How can conflicting data between in vitro efficacy and in vivo pharmacokinetics of this compound derivatives be reconciled?

Advanced Research Question

Discrepancies often arise from metabolic instability or off-target effects in vivo. Pharmacokinetic studies using LC-MS/MS to measure systemic exposure (e.g., fluorouracil levels) can identify metabolic bottlenecks, such as dihydropyrimidine dehydrogenase (DPD) activity. Genotyping patients for DPYD variants (e.g., DPYD2A) enables dose adjustments to mitigate toxicity while maintaining efficacy. For instance, a 50% dose reduction in DPYD2A carriers reduced grade ≥3 toxicity from 73% to 28% without compromising drug exposure . Integrating in vitro cytotoxicity assays with physiologically based pharmacokinetic (PBPK) modeling further bridges this gap .

Q. What experimental designs are recommended to assess the therapeutic potential of this compound aptamers in overcoming chemoresistance?

Advanced Research Question

Preclinical models should combine 3D tumor spheroids or patient-derived xenografts (PDXs) with longitudinal imaging (e.g., MRI) to evaluate aptamer penetration and inhibition of cancer stem cell (CSC) properties. For example, A40s aptamers targeting EphA2 in glioblastoma stem cells (GSCs) were tested for their ability to inhibit migration and stemness markers (e.g., SOX2) via qPCR and flow cytometry . Co-administering aptamer-drug conjugates (e.g., A40s linked to doxorubicin) in PDX models allows direct comparison of tumor regression rates versus monotherapies .

Q. How should researchers address discrepancies in reported fluoropyrimidine toxicity mechanisms across different cell lines?

Advanced Research Question

Cell line-specific variations (e.g., DPD expression levels) require mechanistic studies using siRNA knockdown or CRISPR-Cas9 to isolate toxicity pathways. For example, CRISPR-mediated DPYD knockout in HepG2 cells can clarify metabolite accumulation (e.g., dihydrofluorouracil) linked to cytotoxicity. Parallel RNA-seq analysis identifies transcriptomic signatures predictive of sensitivity, enabling stratification of in vitro findings . Cross-referencing with clinical pharmacokinetic data ensures translational relevance .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question

Strict adherence to PPE (gloves, lab coats, goggles) and fume hood use is mandatory due to fluoropyrimidines’ mutagenic potential. Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste facilities to prevent environmental contamination . Acute exposure protocols include immediate decontamination with water and medical evaluation for respiratory or dermal irritation .

属性

IUPAC Name |

2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYAFBQOXCGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185466 | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-35-6 | |

| Record name | 2-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031575356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。